

Kilogram-Scale Synthesis of Atorvastatin Calcium: Application Notes and Protocols

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Compound of Interest

Compound Name: Atorvastatin hemicalcium salt

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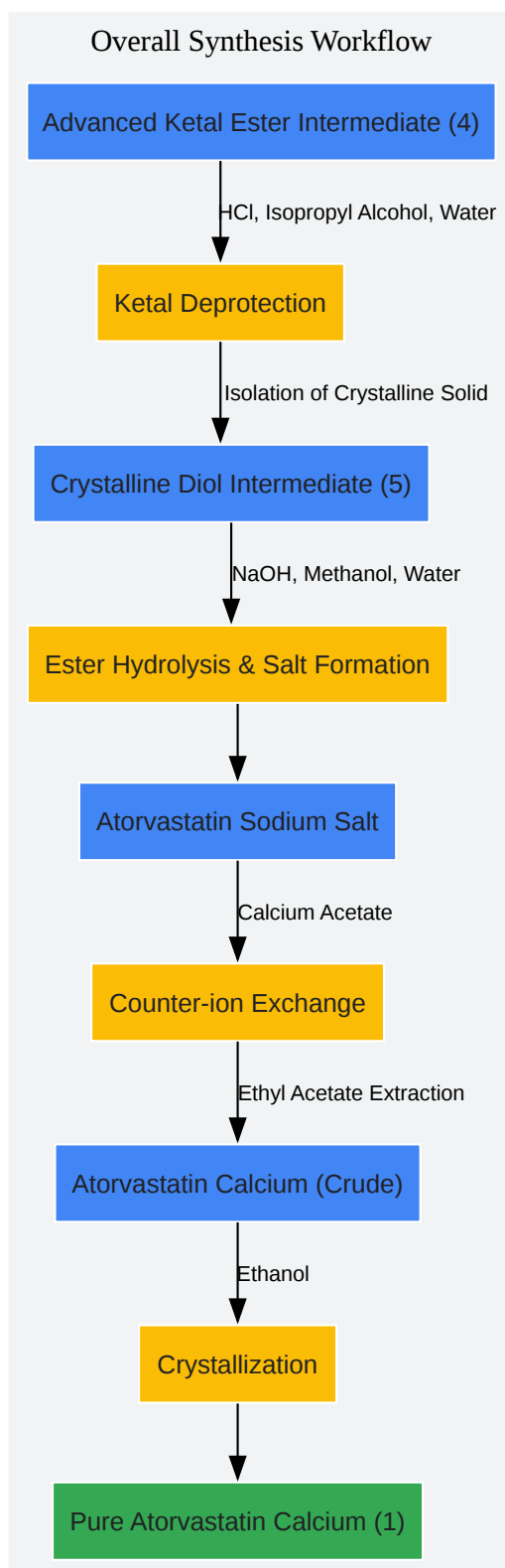
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the kilogram-scale synthesis of Atorvastatin calcium, a widely used HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. The described methodology is based on an improved and scalable version of the Paal-Knorr condensation route, suitable for producing high-purity Atorvastatin calcium for research and development purposes.

Overview of the Synthetic Strategy

The synthesis commences from a readily available advanced ketal ester intermediate, which is converted to Atorvastatin calcium in a three-step process involving ketal deprotection, ester hydrolysis, and counter-ion exchange. This route is noted for its high yields, operational simplicity, and scalability, making it an attractive option for producing kilogram quantities of the target compound.^{[1][2][3]} The key improvements in this process include the isolation of a crystalline intermediate after the deprotection step and a streamlined extraction procedure for the final salt formation, ensuring a final product purity exceeding 99.5%.^{[1][2][3]}

The overall synthetic workflow is depicted in the flowchart below:



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Caption: Flowchart of the kilogram-scale synthesis of Atorvastatin calcium.

The relationship between the key chemical intermediates in this synthetic pathway is illustrated in the following diagram:



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Caption: Key intermediates in the Atorvastatin calcium synthesis.

Experimental Protocols

The following protocols are adapted for kilogram-scale synthesis. All operations should be conducted in a suitable reactor under controlled conditions by trained personnel.

Step 1: Ketal Deprotection to form Intermediate 5

This step involves the acid-catalyzed removal of the isopropylidene protecting group to yield the crystalline diol intermediate.

- Materials and Equipment:
 - 100 L glass-lined reactor
 - *tert*-Butyl-(3*R*,5*R*)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-di-O-isopropylidene-heptanoate (Intermediate 4)
 - Isopropyl alcohol
 - Water
 - 36% Hydrochloric acid
 - Centrifuge

- Vacuum oven
- Procedure:
 - Charge the 100 L reactor with isopropyl alcohol (70 L) and water (17.5 L).[\[1\]](#)
 - Add Intermediate 4 (7.0 kg, 11.38 mol) to the solvent mixture.[\[1\]](#)
 - Sequentially add 36% hydrochloric acid (0.8 L, 9.3 mol).[\[1\]](#)
 - Heat the resulting suspension to 60°C with vigorous stirring and maintain this temperature for 1 hour.[\[1\]](#)
 - Cool the solution to 5°C and stir for an additional 30 minutes to facilitate precipitation.[\[1\]](#)
 - Isolate the precipitated solid by centrifugation.
 - Wash the solid with water (10 L).[\[1\]](#)
 - Dry the resulting solid at 50°C under vacuum (0.3 bar) for 18 hours to yield Intermediate 5.[\[1\]](#)

Step 2: Ester Hydrolysis and Salt Formation

This step involves the hydrolysis of the tert-butyl ester followed by the formation of the sodium salt of Atorvastatin.

- Materials and Equipment:
 - 100 L reaction vessel
 - Intermediate 5
 - Methanol
 - Water
 - Sodium hydroxide

- Ethyl acetate
- Rotary evaporator or equivalent for distillation
- Procedure:
 - In the 100 L reaction vessel, prepare a solution of sodium hydroxide (0.47 kg, 11.78 mol) in methanol (50 L) and water (13 L).[\[1\]](#)
 - Add Intermediate 5 (6.3 kg, 10.25 mol) to the solution under vigorous stirring.[\[1\]](#)
 - Raise the reaction temperature to 40°C and maintain for 30 minutes. Monitor the reaction progress by TLC (50% ethyl acetate in hexanes).[\[1\]](#)
 - Upon completion, distill off the methanol under reduced pressure (approximately 40 L).[\[1\]](#)
 - To the residue, add water (30 L) and ethyl acetate (15 L) and stir the biphasic mixture for 30 minutes.[\[1\]](#)
 - Separate the ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

Step 3: Counter-ion Exchange and Purification

The final step involves the conversion of the sodium salt to the hemi-calcium salt and subsequent purification by crystallization.

- Materials and Equipment:
 - Reaction vessel
 - Atorvastatin sodium salt solution from the previous step
 - Calcium acetate
 - Ethyl acetate
 - 96% v/v Ethyl alcohol

- Centrifuge
- Vacuum oven
- Procedure:
 - To the aqueous solution of the Atorvastatin sodium salt, add calcium acetate to form the hemi-calcium salt, which can be extracted with ethyl acetate.[\[1\]](#)
 - After stirring for 40 minutes, separate the layers and discard the bottom aqueous layer.[\[1\]](#)
 - Wash the organic layer twice with a water-methanol mixture (95:5 v/v).[\[1\]](#)
 - Evaporate the organic layer under reduced pressure.[\[1\]](#)
 - To the residue, add 96% v/v ethyl alcohol (42 L) and reflux the mixture for 1 hour, during which precipitation will be observed.[\[1\]](#)
 - Cool the resulting suspension to 20°C over 3 hours.[\[1\]](#)
 - Isolate the product by centrifugation.
 - Wash the product with 96% v/v ethanol (6 L).[\[1\]](#)
 - Dry the final product at 40°C under vacuum (0.2 bar) for 12 hours to provide pure Atorvastatin calcium.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data for the kilogram-scale synthesis of Atorvastatin calcium.

Table 1: Reaction Stoichiometry and Yields

Step	Starting Material	Reagents	Product	Starting Quantity (kg)	Product Quantity (kg)	Yield (%)
1	Intermediate 4	Isopropyl alcohol, Water, HCl	Intermediate 5	7.0	6.3	96
2 & 3	Intermediate 5	NaOH, Methanol, Water, Calcium Acetate, Ethanol	Atorvastatin Calcium	6.3	4.66	78.7 (over two steps)

Table 2: Product Purity

Product	Purity (%)	Analytical Method
Intermediate 5	>99	TLC
Atorvastatin Calcium (Final Product)	99.9	Not specified, likely HPLC

Table 3: Solvent and Reagent Quantities per kg of Final Product

Reagent/Solvent	Quantity per kg of Atorvastatin Calcium
Isopropyl alcohol	~15.0 L
Water	~12.3 L
36% Hydrochloric acid	~0.17 L
Methanol	~10.7 L
Sodium hydroxide	~0.10 kg
Ethyl acetate	~3.2 L
96% Ethyl alcohol	~10.3 L

Note: These values are calculated based on the provided protocol for a 4.66 kg batch of the final product.

Conclusion

The described protocol provides a robust and scalable method for the synthesis of kilogram quantities of high-purity Atorvastatin calcium.[1][2][3] This procedure is well-suited for research and development environments where a reliable supply of this active pharmaceutical ingredient is required. The operational simplicity and high yields make it an efficient and cost-effective synthetic route.[2]

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